molecular formula C10H9NO3 B11036661 (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate

Cat. No.: B11036661
M. Wt: 191.18 g/mol
InChI Key: VAMWMQFDCRZUBZ-VMPITWQZSA-N
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Description

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 5-methylfurfural in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor, and the product is continuously removed, which minimizes side reactions and improves efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a lactone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a lactone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted cyanoacrylates.

Scientific Research Applications

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3-(2-furyl)acrylate: Similar structure but with an unsubstituted furan ring.

    Ethyl 2-cyano-3-(5-methylfuran-2-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-cyano-3-(5-bromofuran-2-yl)acrylate: Similar structure but with a bromine substituent on the furan ring.

Uniqueness

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its electronic properties, making it distinct from other cyanoacrylates.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H9NO3/c1-7-3-4-9(14-7)5-8(6-11)10(12)13-2/h3-5H,1-2H3/b8-5+

InChI Key

VAMWMQFDCRZUBZ-VMPITWQZSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)OC

solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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